Bid BH3 (80-99)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Péptido Bid BH3 (80-99) es un péptido biológicamente activo que pertenece al subconjunto ‘solo BH3’ de la familia de proteínas BCL-2. Este péptido juega un papel crucial en la apoptosis, una forma de muerte celular programada, al interactuar con otras proteínas como Bcl-2, Bax y Bak . El péptido Bid BH3 (80-99) es conocido por su capacidad de unirse y activar estas proteínas, induciendo así la muerte celular .

Métodos De Preparación

El péptido Bid BH3 (80-99) se sintetiza típicamente utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El péptido se escinde entonces de la resina y se purifica utilizando cromatografía líquida de alta resolución (HPLC) para lograr una pureza de ≥95% . Los métodos de producción industrial también se basan en SPPS debido a su eficiencia y capacidad para producir péptidos de alta pureza .

Análisis De Reacciones Químicas

El péptido Bid BH3 (80-99) experimenta varias reacciones químicas, principalmente involucrando sus residuos de aminoácidos. Las reacciones comunes incluyen:

Oxidación: El residuo de metionina en el péptido puede experimentar oxidación para formar metionina sulfóxido.

Reducción: Los enlaces disulfuro, si están presentes, pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes propiedades.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el ditiotreitol para la reducción . Los principales productos formados dependen de las condiciones específicas de la reacción y la naturaleza de los reactivos utilizados.

Aplicaciones Científicas De Investigación

El péptido Bid BH3 (80-99) tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un péptido modelo para estudiar las interacciones proteína-proteína y la estabilidad de los péptidos.

Biología: Juega un papel significativo en la investigación de la apoptosis, ayudando a comprender los mecanismos de la muerte celular.

Industria: Utilizado en el desarrollo de ensayos de apoptosis y como una herramienta en el descubrimiento de fármacos.

Mecanismo De Acción

El péptido Bid BH3 (80-99) ejerce sus efectos uniéndose y activando proteínas proapoptóticas como Bax y Bak. Esta interacción conduce a la permeabilización de la membrana mitocondrial, lo que resulta en la liberación de citocromo c y la activación de caspasas, que en última instancia conducen a la muerte celular . El péptido también inactiva proteínas antiapoptóticas como Bcl-2, promoviendo aún más la apoptosis .

Comparación Con Compuestos Similares

El péptido Bid BH3 (80-99) es único debido a su secuencia específica y capacidad de interactuar con múltiples proteínas de la familia BCL-2. Los compuestos similares incluyen:

Bim BH3: Otra proteína solo BH3 que también induce la apoptosis pero tiene diferentes afinidades de unión y especificidades.

Puma BH3: Conocido por su potente actividad proapoptótica y capacidad de unirse a una gama más amplia de proteínas de la familia BCL-2.

El péptido Bid BH3 (80-99) destaca por su interacción equilibrada con proteínas tanto proapoptóticas como antiapoptóticas, lo que lo convierte en una herramienta valiosa en la investigación de la apoptosis y en posibles aplicaciones terapéuticas.

Propiedades

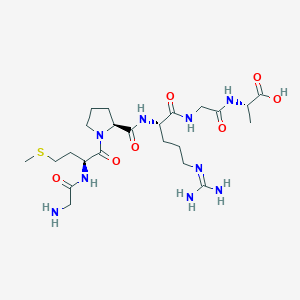

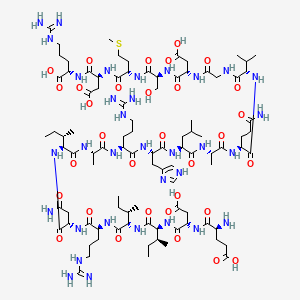

Fórmula molecular |

C95H161N33O32S |

|---|---|

Peso molecular |

2309.6 g/mol |

Nombre IUPAC |

(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C95H161N33O32S/c1-14-44(8)71(126-85(152)58(34-64(98)131)122-78(145)52(21-18-29-107-94(101)102)117-90(157)72(45(9)15-2)128-91(158)73(46(10)16-3)127-86(153)61(37-69(139)140)119-76(143)50(96)23-26-66(133)134)89(156)112-48(12)75(142)114-51(20-17-28-106-93(99)100)77(144)121-57(33-49-38-105-41-110-49)82(149)120-56(32-42(4)5)81(148)111-47(11)74(141)115-53(24-25-63(97)130)80(147)125-70(43(6)7)88(155)109-39-65(132)113-59(35-67(135)136)83(150)124-62(40-129)87(154)116-54(27-31-161-13)79(146)123-60(36-68(137)138)84(151)118-55(92(159)160)22-19-30-108-95(103)104/h38,41-48,50-62,70-73,129H,14-37,39-40,96H2,1-13H3,(H2,97,130)(H2,98,131)(H,105,110)(H,109,155)(H,111,148)(H,112,156)(H,113,132)(H,114,142)(H,115,141)(H,116,154)(H,117,157)(H,118,151)(H,119,143)(H,120,149)(H,121,144)(H,122,145)(H,123,146)(H,124,150)(H,125,147)(H,126,152)(H,127,153)(H,128,158)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,159,160)(H4,99,100,106)(H4,101,102,107)(H4,103,104,108)/t44-,45-,46-,47-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,70-,71-,72-,73-/m0/s1 |

Clave InChI |

GQSZOADIYRCRRU-ICVVQHRASA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)

![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)

![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)

![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)

![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)

![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)

![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)